molecular formula C17H19ClN4OS B2408639 N-(2-chloro-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide CAS No. 1251625-55-4

N-(2-chloro-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide

Cat. No.: B2408639
CAS No.: 1251625-55-4
M. Wt: 362.88
InChI Key: IJDQWQSEKOBTKX-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is a synthetic organic compound designed for research use only. It is not intended for diagnostic or therapeutic applications. This molecule features a thioacetamide linker connecting a 2-chloro-4-methylaniline group to a 4-(pyrrolidin-1-yl)pyrimidine heterocyclic system. This structural architecture is characteristic of small molecules investigated for targeting kinase enzymes, which are critical in cellular signaling pathways . The incorporation of nitrogen-containing heterocycles like pyrimidine and pyrrolidine is a common and effective strategy in medicinal chemistry for developing potent enzyme inhibitors . Specifically, the pyrimidine scaffold is a privileged structure in the design of inhibitors for targets such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key driver of tumor angiogenesis . The mechanism of action for such compounds typically involves binding to the ATP-binding site of the target kinase, thereby inhibiting its activity and disrupting downstream signaling that promotes cancer cell proliferation and survival . Researchers can utilize this compound as a chemical tool to study kinase-related pathways or as a starting point for the design and synthesis of novel therapeutic agents in oncology research. Its structure, which includes a chloro substituent and a pyrrolidine group, offers potential sites for further chemical modification, making it a valuable asset for structure-activity relationship (SAR) studies . Handling of this material should be conducted by qualified laboratory personnel in accordance with all applicable safety regulations.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4OS/c1-12-4-5-14(13(18)10-12)20-16(23)11-24-17-19-7-6-15(21-17)22-8-2-3-9-22/h4-7,10H,2-3,8-9,11H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDQWQSEKOBTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thioacetamide linkage: This can be achieved by reacting a chloro-substituted aniline with a thioacetic acid derivative under appropriate conditions.

    Introduction of the pyrimidine ring: The pyrimidine ring can be introduced through a nucleophilic substitution reaction involving a pyrrolidinyl-substituted pyrimidine derivative.

    Final assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for cost, efficiency, and safety. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Key Substituents Reported Activity Reference
N-(2-Chloro-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide Pyrimidine Pyrrolidin-1-yl, 2-chloro-4-methylphenyl Structural analog (thienopyrimidinone) inhibits tyrosine kinase receptors
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine 4-Chlorophenyl, distyryl groups Synthetic intermediate (no biological data reported)
Compound 154 (1,3,4-oxadiazole-pyrimidine hybrid) Oxadiazole + pyrimidine 4-Chlorophenyl, p-tolylpyrimidin-2-yl IC₅₀ = 3.8 μM against A549 lung cancer cells; 25-fold selectivity over HEK cells
2-{[4-(4-Fluorophenyl)-6-(1-naphthyl)pyrimidin-2-yl]thio}-N-(3-methylphenyl)acetamide (2h) Pyrimidine 4-Fluorophenyl, 1-naphthyl, 3-methylphenyl Anti-inflammatory potential (no IC₅₀ reported)
N-(4-methylpyridin-2-yl)-2-((4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio)acetamide (278z) Thieno[3,2-d]pyrimidine 4-Methylpyridin-2-yl, phenyl CK1δ inhibitor (kinase-targeted activity)

Key Observations:

Core Scaffold Diversity: The target compound uses a pyrimidine core, whereas analogs like 278z () incorporate a thieno[3,2-d]pyrimidine scaffold, which enhances π-π stacking interactions with kinase ATP-binding sites . Compound 154 () integrates a 1,3,4-oxadiazole ring, known for improving metabolic stability and hydrogen-bonding capacity .

Substituent Effects :

  • Halogenated aryl groups (e.g., 4-chlorophenyl in Compound 154 ) are associated with enhanced cytotoxicity, likely due to increased electrophilicity and target affinity .
  • Bulky substituents (e.g., naphthyl in Compound 2h ) may improve lipophilicity but reduce solubility, as seen in lower yields (20–55%) .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods described in and , involving nucleophilic substitution of 2-chloroacetamide intermediates under reflux or room-temperature conditions .
  • In contrast, Compound 154 requires coupling of preformed oxadiazole and pyrimidine moieties using potassium carbonate as a base .

Pharmacological and Physicochemical Comparisons

Antiproliferative Activity:

  • Compound 154 (IC₅₀ = 3.8 μM) outperforms many pyrimidine-thioacetamide analogs in cytotoxicity, attributed to its dual oxadiazole-pyrimidine pharmacophores .
  • Thienopyrimidinone derivatives (e.g., 278z) show kinase-inhibitory activity but lack specific IC₅₀ data in the evidence .

Solubility and Melting Points:

Structure-Activity Relationships (SAR):

  • Halogen Effects : Chlorine or fluorine substituents (e.g., Compound 154 ) enhance binding to hydrophobic enzyme pockets .
  • Electron-Donating Groups (EDGs) : Methyl or pyrrolidinyl groups (as in the target compound) may improve membrane permeability but require optimization to avoid metabolic instability .

Biological Activity

N-(2-chloro-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C₁₈H₁₈ClN₅O₂S
  • Molecular Weight : 403.9 g/mol
  • CAS Number : 1224012-44-5

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including kinases and G protein-coupled receptors (GPCRs). The compound's structure suggests it may act as a kinase inhibitor, similar to other compounds that target specific pathways involved in cancer progression and inflammation .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have shown that it exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range against human breast cancer cells, indicating potential effectiveness as an anticancer agent .

Antimicrobial Activity

Research indicates that this compound also possesses antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Cancer Cell Studies : A study involving human breast cancer cells reported that this compound inhibited cell proliferation and induced apoptosis through caspase activation pathways, showing promise as a therapeutic agent in oncology .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial activity, the compound was tested against various pathogens, demonstrating effective inhibition of bacterial growth, which could lead to potential applications in treating infections caused by resistant strains .
  • Kinase Inhibition : The compound has also been explored for its role as a kinase inhibitor in signaling pathways associated with cancer cell survival and proliferation, suggesting a multifaceted mechanism of action that warrants further investigation .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(2-chloro-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically follows multi-step protocols:

Core formation : Construct the pyrimidine ring via cyclization of thiourea derivatives with β-diketones or via alkylation of 2-thiopyrimidin-4-one intermediates using chloroacetamide derivatives .

Functionalization : Introduce the pyrrolidin-1-yl group via nucleophilic substitution or palladium-catalyzed coupling.

Acylation : Attach the 2-chloro-4-methylphenyl moiety using chloroacetyl chloride under basic conditions (e.g., NaHCO₃) .

  • Critical Parameters : Temperature (60–80°C), solvent (DMF or dichloromethane), and stoichiometric excess of sodium methylate (2.6–2.8-fold) to drive alkylation .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyrrolidine protons at δ 1.8–2.1 ppm, pyrimidine C=N at ~160 ppm) .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during the alkylation of the pyrimidine core?

  • Methodological Answer :

  • Contradiction Analysis : Yields vary with solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., KI vs. tetrabutylammonium iodide). Evidence suggests DMF with KI increases nucleophilicity of the thiolate intermediate .
  • Design of Experiments (DoE) : Use a factorial approach to test temperature (40–100°C), solvent ratios, and catalyst loading. For example, 70°C in DMF with 10 mol% KI achieved 78% yield in analogous syntheses .
  • By-Product Management : TLC monitoring (hexane:ethyl acetate 3:1) identifies side products early; column chromatography isolates desired product .

Q. What strategies resolve discrepancies in biological activity data across different assays?

  • Methodological Answer :

  • Assay Validation : Compare results from enzymatic inhibition (e.g., kinase assays) vs. cell-based viability (MTT assays). For example, IC₅₀ variations may arise from membrane permeability differences .
  • Structural Confounding : Check for tautomerism in the pyrimidine ring (e.g., 4-oxo vs. 4-hydroxy forms) using pH-dependent NMR .
  • Data Normalization : Use positive controls (e.g., staurosporine for kinase inhibition) and standardized cell lines (e.g., HEK293 vs. HeLa) to contextualize results .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., EGFR kinase). Focus on the acetamide’s hydrogen-bonding with catalytic lysine residues .
  • QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing chloro vs. methyl groups) with activity using MLR (Multiple Linear Regression) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to prioritize derivatives .

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